2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol
Description
Properties
Molecular Formula |
C19H22Cl2N2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-14(11-24)22-9-15(25)10-23-18-5-3-12(20)7-16(18)17-8-13(21)4-6-19(17)23/h3-8,14-15,22,24-25H,2,9-11H2,1H3 |
InChI Key |
IASAZPVIHDOTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
3,6-Dichloro-9H-carbazole
The core structural component, 3,6-dichloro-9H-carbazole, is synthesized via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C selectively substitutes chlorine at the 3- and 6-positions of carbazole.
Hydroxypropylamine Derivatives
The hydroxypropylamino group is introduced via nucleophilic substitution or coupling reactions. For example, 2-hydroxypropylamine serves as a precursor for amine functionalization.
Synthetic Routes
Route 1: Pd-Catalyzed Amination
This method involves coupling 3,6-dichloro-9H-carbazole with a hydroxypropylamine derivative using palladium catalysis.
-
Step 1 : Activate the carbazole’s 9-position via N-alkylation (e.g., with methyl groups) to enhance reactivity.
-
Step 2 : Perform Buchwald-Hartwig amination with 2-hydroxypropylamine under Pd catalysis (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃).
-
Step 3 : Introduce the butanol moiety via nucleophilic substitution (e.g., reacting with 2-bromobutan-1-ol).
Route 2: Stepwise Alkylation and Hydrolysis
This approach avoids Pd catalysis, using sequential alkylation and hydrolysis steps.
-
Step 1 : React 3,6-dichloro-9H-carbazole with epichlorohydrin to form a glycidyl ether intermediate.
-
Step 2 : Open the epoxide with ammonia or a primary amine to introduce the hydroxypropylamino group.
-
Step 3 : Alkylate the amine with butan-1-ol tosylate to attach the butanol moiety.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Epichlorohydrin, KOH, H₂O | 75% | Epoxide formation |
| 2 | NH₃, H₂O/EtOH, reflux | 65% | Amine introduction |
| 3 | Butan-1-ol tosylate, K₂CO₃, DMF | 55% | SN2 displacement |
Critical Challenges and Solutions
Steric Hindrance
The bulky dichlorocarbazole moiety reduces reactivity in coupling reactions. Solutions :
Hydroxyl Group Protection
The hydroxypropyl group may interfere with subsequent reactions. Solutions :
-
Protect the hydroxyl as a tert-butyldimethylsilyl (TBS) ether during coupling.
-
Deprotect under mild acidic conditions (e.g., TBAF) post-coupling.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Catalyst | Pd-based | Base (KOH/K₂CO₃) |
| Cost | High (Pd catalyst) | Moderate |
| Yield | 40–60% (multi-step) | 45–65% (multi-step) |
| Complexity | Moderate (coupling steps) | Low (alkylation/hydrolysis) |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential anticancer properties due to the presence of the carbazole moiety, which is known for exhibiting cytotoxic effects against various cancer cell lines. Research indicates that derivatives of carbazole can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
-
Neuroprotective Effects :
- Some studies have suggested that compounds similar to 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases, where the compound could potentially mitigate oxidative stress and inflammation in neuronal cells .
- Antimicrobial Activity :
Material Science Applications
- Polymer Chemistry :
- Dyes and Pigments :
Biochemical Studies
- Enzyme Inhibition :
- Cell Signaling Pathways :
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol involves its interaction with cellular membranes and proteins. It reduces the transmembrane potential of bacterial cells and causes mislocalization of essential membrane-associated proteins, such as MinD and FtsA. This leads to the disruption of bacterial cell functions and ultimately cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with DCAP
Key Structural Differences :
- Tail Region: DCAP contains a propane-1,3-diol tail, whereas the target compound has a butan-1-ol chain. The butanol tail is longer and more hydrophobic, which may enhance membrane partitioning and antibacterial potency, as increased hydrophobicity in DCAP analogues correlates with improved activity .
- Hydroxyl Group Placement : DCAP has two hydroxyl groups on its propane diol tail, enabling hydrogen bonding with polar membrane components. The single hydroxyl group in butan-1-ol may reduce polarity but increase lipid bilayer penetration.
Functional Implications :
- The butan-1-ol analogue’s enhanced hydrophobicity may improve efficacy against resistant strains, though specific MIC data are unavailable.
- Autophagy Modulation: DCAP inhibits autophagolysosome maturation, reducing infections (e.g., uropathogenic E. coli) and enhancing vorinostat’s anticancer activity . The target compound’s tail modification may alter autophagy modulation efficiency due to differences in cellular uptake or subcellular localization.
Comparison with Other Carbazole Derivatives
Fluorinated Analogues (e.g., WK-26, WK-29) :
- Structure : Fluorine substituents replace chlorine on the carbazole core, reducing electronegativity and planarity .
- Activity : Fluorinated derivatives often exhibit reduced membrane disruption but improved solubility and pharmacokinetics. For example, WK-29 showed moderate activity in enzymatic assays but lower cytotoxicity .
Chlorinated Carbazoles with Varied Side Chains :
- DCAP Analogues with Hydrophobic Tails: Studies show that elongating the tail (e.g., replacing propane diol with hexanol) increases hydrophobicity, enhancing activity against biofilms and persister cells . The butan-1-ol analogue likely follows this trend.
- Membrane Targeting vs. Enzyme Inhibition : Unlike DCAP, which disrupts membranes and binds Lipid II , other carbazoles (e.g., DNMT1 inhibitors) target specific enzymes. The dichlorinated carbazole core in the target compound prioritizes membrane interaction over enzymatic inhibition .
Data Tables
Table 1: Structural and Functional Comparison of Carbazole Derivatives
Table 2: Mechanistic Comparison
| Mechanism | DCAP | Target Compound (Butan-1-ol) |
|---|---|---|
| Membrane Disruption | Collapses Δψ, increases permeability, mislocalizes membrane proteins | Likely enhanced due to increased hydrophobicity |
| Autophagy Modulation | Blocks autophagolysosome maturation | Potential activity, dependent on cellular uptake |
| Synergy with Antibiotics | Enhances ampicillin/kanamycin potency | Untested but plausible given structural similarity to DCAP |
Research Findings and Implications
- Antibacterial Potential: The butan-1-ol analogue’s hydrophobic tail may improve activity against Gram-negative pathogens by better penetrating the outer membrane.
- Therapeutic Applications: Like DCAP, this compound could synergize with existing antibiotics (e.g., β-lactams) and enhance chemotherapeutic agents (e.g., vorinostat) via autophagy blockade .
- Safety Profile : DCAP shows low mammalian cytotoxicity (≥6 h exposure required for viability reduction), suggesting the target compound may also have a favorable therapeutic index .
Biological Activity
The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol, also known as DCAP (Dichloro-Carbazole Amino Propanol), is a derivative of carbazole with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- IUPAC Name : 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol
- Molecular Formula : C19H22Cl2N2O4
- Molar Mass : 413.30 g/mol
- CAS Number : 500015-20-3
- Solubility : Soluble in DMSO (5 mg/mL, clear when warmed)
The biological activity of DCAP is attributed to its interaction with various molecular targets, including proteins and enzymes. The compound's structure allows it to bind effectively to these targets, influencing their activity and leading to various biological effects.
- Anticancer Activity : Studies have shown that compounds similar to DCAP exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : Similar derivatives have demonstrated antibacterial and antifungal activities. The efficacy is often linked to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Biological Activities
Anticancer Studies
A study on similar carbazole derivatives indicated that they could inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and colon cancer cells (HCT116). The results showed that these compounds could significantly reduce cell viability at certain concentrations, suggesting a dose-dependent response.
Antimicrobial Efficacy
Research on related compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The mechanism involved interference with cell wall synthesis and disruption of membrane integrity.
Q & A
Q. What is the primary mechanism of DCAP’s antibacterial action?
DCAP disrupts bacterial membrane potential and permeability, leading to ion leakage, protein mislocalization (e.g., MinD, FtsA), and cell lysis. This membrane-targeting mechanism is effective against both Gram-positive and Gram-negative bacteria, including dormant cells and biofilms .
Q. Which structural features of DCAP are critical for its antimicrobial activity?
The chlorine-substituted carbazole core is essential due to its aromaticity and electronegativity, which facilitate planar orientation within lipid bilayers. Hydrophobic modifications in the tail region (e.g., alkyl chain elongation) enhance activity, while stereochemistry has no measurable impact .
Q. Against which high-priority pathogens has DCAP demonstrated efficacy?
DCAP shows potent activity against Bacillus anthracis, Francisella tularensis (BSL-3 pathogens), and biofilm-forming Escherichia coli. It also eradicates persistent infections caused by slow-growing or nutrient-deprived bacteria .
Q. Does DCAP exhibit cytotoxicity toward mammalian cells?
DCAP selectively targets bacterial membranes, with minimal mammalian cell toxicity during short-term exposure (≤6 hours). Hemolysis assays using red blood cells confirm its membrane selectivity .
Advanced Research Questions
Q. How can researchers experimentally assess DCAP’s impact on membrane integrity?
- Epifluorescence microscopy : Use membrane-impermeable dyes like Sytox Green to visualize permeability changes in E. coli treated with DCAP .
- Liposome assays : Calcein-encapsulated liposomes with varying phospholipid compositions (e.g., DOPE) quantify membrane disruption kinetics. Increased dye release correlates with DCAP’s activity .
Q. What methodologies guide structure-activity relationship (SAR) studies of DCAP analogues?
Q. How does co-administration with β-lactams enhance DCAP’s potency?
DCAP disrupts membrane integrity, enabling β-lactams like ampicillin to penetrate and inhibit cell wall synthesis more effectively. Synergy is quantified using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Q. What challenges complicate the identification of DCAP’s molecular target?
Initial studies suggested MipZ ATPase inhibition, but subsequent work indicates nonspecific membrane effects. Target validation requires genetic knockouts, thermal proteome profiling, and comparative proteomics, which remain inconclusive .
Q. How do divalent cations (e.g., Mg²⁺, Ca²⁺) modulate DCAP’s activity?
Cations stabilize bacterial membranes, increasing DCAP’s MIC. Isothermal titration calorimetry (ITC) and cation-supplemented growth media quantify these interactions, revealing reduced efficacy in cation-rich environments .
Q. What in vitro models evaluate DCAP’s biofilm eradication potential?
- Static models : Microtiter plate assays with crystal violet staining quantify biofilm biomass reduction.
- Dynamic models : Flow cell systems coupled with confocal microscopy assess biofilm architecture disruption in real-time .
Data Contradictions and Resolutions
- Target Specificity : While early studies linked DCAP to MipZ inhibition , later evidence emphasizes membrane disruption as the primary mechanism . Resolution requires comparative studies using MipZ-deficient strains.
- Cation Effects : Conflicting reports on cation-mediated resistance highlight the need for standardized MIC protocols with controlled ion concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
